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Compound of Interest

Compound Name:
Ethyl 2-(4-fluorophenyl)-2-

oxoacetate

Cat. No.: B024296 Get Quote

An In-Depth Technical Guide to Ethyl 2-(4-
fluorophenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and

biological properties of Ethyl 2-(4-fluorophenyl)-2-oxoacetate, a versatile building block in

medicinal chemistry and drug discovery.

Chemical Identity and Physical Properties
Ethyl 2-(4-fluorophenyl)-2-oxoacetate is an organic compound featuring a fluorinated phenyl

group attached to an ethyl oxoacetate moiety. This substitution pattern imparts unique

electronic properties that are of significant interest in the design of bioactive molecules.

Table 1: Compound Identification
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Identifier Value

IUPAC Name ethyl 2-(4-fluorophenyl)-2-oxoacetate

CAS Number 1813-94-1[1]

Molecular Formula C₁₀H₉FO₃[1]

Molecular Weight 196.18 g/mol [1]

SMILES O=C(OCC)C(C1=CC=C(F)C=C1)=O[1]

Table 2: Physical and Chemical Properties

Property Value Source

Appearance White to off-white solid Predicted

Boiling Point ~271.7 °C at 760 mmHg Predicted for 3-fluoro isomer[2]

Density ~1.213 g/cm³ Predicted for 3-fluoro isomer[2]

Solubility
Soluble in organic solvents

such as ether and chloroform.

General observation for similar

compounds[3]

Storage
Sealed in a dry place at room

temperature.[1]
-

Spectroscopic Data
Detailed spectroscopic data is crucial for the unambiguous identification and characterization of

Ethyl 2-(4-fluorophenyl)-2-oxoacetate. While experimental spectra for this specific compound

are not readily available in public databases, the expected spectral features can be predicted

based on its structure and data from analogous compounds.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl

group (a triplet and a quartet) and the aromatic protons of the 4-fluorophenyl group. The

aromatic region will likely display a complex splitting pattern due to the fluorine substitution.
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¹³C NMR: The carbon NMR spectrum will exhibit distinct resonances for the carbonyl

carbons of the ketone and ester groups, the carbons of the ethyl group, and the carbons of

the aromatic ring. The carbon atoms bonded to the fluorine will show characteristic coupling.

2.2. Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorption bands corresponding to the carbonyl

groups of the ketone and the ester functionalities, typically in the region of 1680-1750 cm⁻¹.

Vibrations associated with the C-F bond and the aromatic ring will also be present.

2.3. Mass Spectrometry (MS)

Mass spectral analysis will show the molecular ion peak corresponding to the compound's

molecular weight. Fragmentation patterns will likely involve the loss of the ethoxy group and

other characteristic cleavages of the α-ketoester linkage.

Chemical Properties and Reactivity
Ethyl 2-(4-fluorophenyl)-2-oxoacetate is a reactive molecule due to the presence of the α-

ketoester functionality. The ketone and ester groups are susceptible to nucleophilic attack,

making it a valuable precursor for the synthesis of a variety of heterocyclic and other complex

organic molecules. The fluorine atom on the phenyl ring enhances its lipophilicity and can

influence its interactions with biological targets.[2]

3.1. Stability and Storage

The compound should be stored in a tightly sealed container in a dry and well-ventilated place

at room temperature to prevent hydrolysis of the ester group.[1]

Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of Ethyl 2-(4-
fluorophenyl)-2-oxoacetate is not widely published, it can be prepared using standard organic

chemistry methods. The most common approaches for the synthesis of aryl α-keto esters are

Friedel-Crafts acylation and the Grignard reaction.[4][5]

4.1. Synthesis via Friedel-Crafts Acylation
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This method involves the reaction of fluorobenzene with an acylating agent such as ethyl oxalyl

chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
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Caption: Workflow for Friedel-Crafts Acylation Synthesis.

Methodology:

To a cooled solution of a Lewis acid (e.g., aluminum chloride) in an anhydrous solvent (e.g.,

dichloromethane), add ethyl oxalyl chloride dropwise.

To this mixture, add fluorobenzene dropwise while maintaining a low temperature.

Allow the reaction to proceed at room temperature until completion, monitored by a suitable

technique like TLC.
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The reaction is then quenched with ice-water and the product is extracted with an organic

solvent.

The organic layer is washed, dried, and the solvent is evaporated.

The crude product is purified by column chromatography or distillation.

4.2. Synthesis via Grignard Reaction

An alternative route involves the preparation of a Grignard reagent from 4-

bromofluorobenzene, which then reacts with diethyl oxalate.
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Caption: Workflow for Grignard Reaction Synthesis.

Methodology:
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Prepare the Grignard reagent by reacting 4-bromofluorobenzene with magnesium turnings in

an anhydrous ether solvent.

Add the freshly prepared Grignard reagent to a solution of diethyl oxalate at a low

temperature.

After the reaction is complete, quench it with a saturated aqueous solution of ammonium

chloride.

Extract the product with an organic solvent, wash, dry, and concentrate.

Purify the final product using column chromatography or distillation.

Biological and Pharmaceutical Relevance
Ethyl 2-(4-fluorophenyl)-2-oxoacetate serves as a key intermediate in the synthesis of

various pharmaceutical compounds.[6] The α-ketoester motif is a recognized pharmacophore

and is present in a number of biologically active molecules.

5.1. Role in Drug Discovery

This compound is a valuable building block for creating libraries of compounds for high-

throughput screening in drug discovery programs. The presence of the fluorophenyl group can

enhance metabolic stability and binding affinity to target proteins. For instance, related

structures are used in the development of antifungal and antibacterial agents.[7]

5.2. Signaling Pathways

α-Keto acids and their esters are involved in crucial metabolic pathways, such as the Krebs

cycle.[8] They can act as signaling molecules, influencing cellular processes like metabolism

and redox homeostasis.[8] For example, α-ketoglutarate, a related α-keto acid, is a key

regulator of cellular energy metabolism and is involved in various signaling pathways.[9] While

the specific signaling pathways involving Ethyl 2-(4-fluorophenyl)-2-oxoacetate have not

been elucidated, its structural similarity to endogenous α-keto acids suggests it could

potentially modulate related cellular processes.
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Caption: Conceptual Signaling Pathway Involvement.

Safety and Handling
Appropriate safety precautions should be taken when handling Ethyl 2-(4-fluorophenyl)-2-
oxoacetate. It is advisable to work in a well-ventilated fume hood and wear personal protective

equipment, including safety glasses, gloves, and a lab coat. For detailed safety information,

refer to the material safety data sheet (MSDS) provided by the supplier.

This technical guide provides a summary of the available information on Ethyl 2-(4-
fluorophenyl)-2-oxoacetate. Further research is needed to fully characterize its physical and

chemical properties, as well as to explore its potential applications in drug development and as

a tool for studying biological signaling pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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